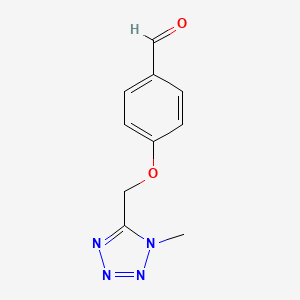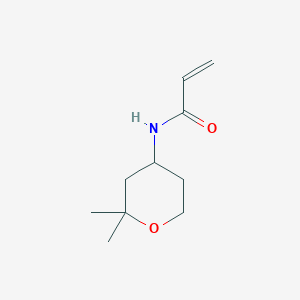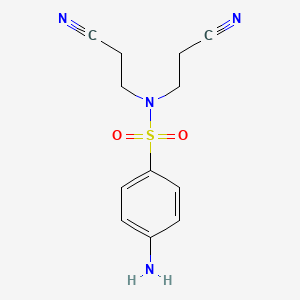
4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde, also known as MMB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MMB is a tetrazole-based aldehyde that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde is not yet fully understood. However, it is believed that 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde exerts its biological effects by interacting with specific cellular targets. In the case of antibacterial and antifungal activity, 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde is believed to inhibit the growth of microorganisms by disrupting their cell wall synthesis.
Biochemical and Physiological Effects
4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde has antibacterial and antifungal activity against a range of microorganisms. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde in lab experiments is its high yield of synthesis. 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde is also relatively stable and easy to handle. However, one of the limitations of using 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde in lab experiments is its potential toxicity. Therefore, caution should be taken when handling 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde.
Zukünftige Richtungen
There are several future directions for the study of 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde. One potential direction is the development of new synthetic methods for 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde that are more efficient and environmentally friendly. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde in vivo. This would provide valuable information on the safety and efficacy of 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde for potential use in medicinal applications. Additionally, the study of the potential use of 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde as a fluorescent probe for the detection of metal ions could lead to the development of new materials for various applications.
Conclusion
In conclusion, 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde in various fields of scientific research.
Synthesemethoden
4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde can be synthesized using various methods. One of the most common methods involves the reaction of 4-hydroxybenzaldehyde with methyl 5-aminotetrazole in the presence of a suitable solvent and catalyst. The reaction produces 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde as a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde has been studied for its potential use as an antibacterial and antifungal agent. It has also been studied for its potential use as an anti-inflammatory agent.
In the field of materials science, 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde has been studied for its potential use as a building block for the synthesis of new materials. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
4-[(1-methyltetrazol-5-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-14-10(11-12-13-14)7-16-9-4-2-8(6-15)3-5-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKYMRVBCKVUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)
![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)

![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)

![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)
![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)






